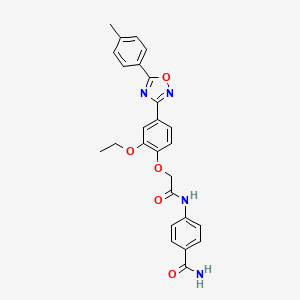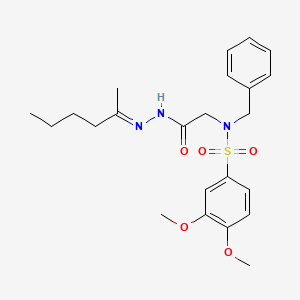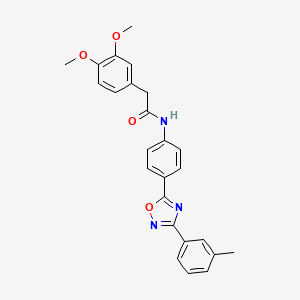![molecular formula C19H24N4O B7698487 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazoloquinoline derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of various kinases, including PI3K, Akt, and mTOR, which are involved in various cellular processes, including cell growth and survival. In addition, it has also been found to inhibit the activity of various cytokines and growth factors, which are involved in various inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has also been found to inhibit the production of various cytokines and chemokines, which are involved in various inflammatory and immune responses. In vivo studies have shown that it can inhibit tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide in lab experiments include its high potency and selectivity, as well as its potential applications in various fields. However, its limitations include its low solubility in aqueous solutions and its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide. In the field of medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, further studies are needed to explore its potential applications in the field of organic electronics, where it has shown promising results as a material for organic field-effect transistors and organic solar cells. Finally, further studies are needed to explore its potential as a tool for studying various cellular processes, including cell growth and survival, and inflammation and immune responses.
Métodos De Síntesis
The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been achieved through various methods, including microwave-assisted synthesis, one-pot synthesis, and Suzuki coupling reaction. Among these, the Suzuki coupling reaction has been found to be the most efficient method for the synthesis of this compound.
Aplicaciones Científicas De Investigación
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, it has also been studied for its potential applications in the field of organic electronics, where it has shown promising results as a material for organic field-effect transistors and organic solar cells.
Propiedades
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-3-5-11-17(24)21-18-15-13-14-9-7-8-10-16(14)20-19(15)23(22-18)12-6-4-2/h7-10,13H,3-6,11-12H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRVBBAJOPAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
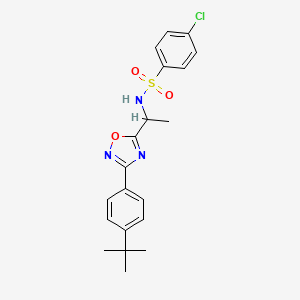
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)

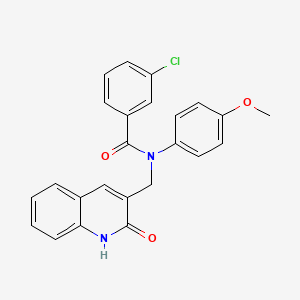
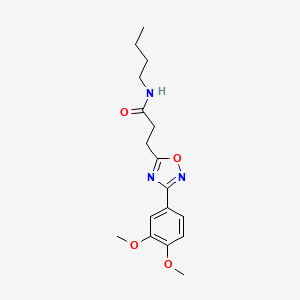
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
